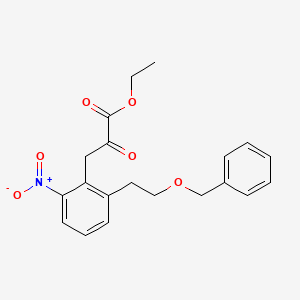

Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate

Descripción

Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is a nitro-substituted aromatic compound featuring a benzyloxyethyl side chain and an α-ketoester moiety. The benzyloxy group introduces steric bulk and enhanced lipophilicity compared to amino or alkoxy substituents, which may influence reactivity, solubility, and biological activity .

Propiedades

Fórmula molecular |

C20H21NO6 |

|---|---|

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

ethyl 3-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]-2-oxopropanoate |

InChI |

InChI=1S/C20H21NO6/c1-2-27-20(23)19(22)13-17-16(9-6-10-18(17)21(24)25)11-12-26-14-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |

Clave InChI |

AJFNTVSXXYWDPC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=O)CC1=C(C=CC=C1[N+](=O)[O-])CCOCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Retrosynthetic Analysis and Strategy

The target compound is synthesized through a sequence involving reduction, benzyl protection, and homologation (Scheme 3 in). Retrosynthetically, the ester functionality is introduced via diethyl oxalate, while the benzyloxyethyl group originates from 2-(2-methyl-3-nitrophenyl)ethanol. The nitro group remains intact throughout the synthesis, underscoring its stability under the reaction conditions.

Key Starting Materials

The synthesis begins with 2-methyl-3-nitrophenylacetic acid (compound 12 in), a commercially available precursor. This choice ensures cost-effectiveness and scalability, critical for industrial applications.

Stepwise Preparation Methodology

Reduction to 2-(2-Methyl-3-nitrophenyl)ethanol

The first step involves borane-mediated reduction of 2-methyl-3-nitrophenylacetic acid to yield 2-(2-methyl-3-nitrophenyl)ethanol (compound 17).

Benzyl Protection of the Hydroxyl Group

The secondary alcohol is protected as a benzyl ether to prevent undesired side reactions in subsequent steps.

Homologation with Diethyl Oxalate

The pivotal step involves C-alkylation of the benzyl-protected intermediate with diethyl oxalate to install the 2-oxopropanoate moiety.

- Reagents : Diethyl oxalate, sodium hydride.

- Conditions : Dimethylformamide (DMF), 8 hours at room temperature.

- Yield : 72%.

The reaction proceeds via enolate formation, followed by nucleophilic attack on diethyl oxalate. DMF enhances solubility and stabilizes the enolate intermediate.

Optimization and Comparative Yield Analysis

Critical Role of Sodium Hydride

Sodium hydride (60% in mineral oil) is employed in stoichiometric excess (5 equiv relative to substrate 18) to ensure complete enolate generation. Lower equivalents result in incomplete conversion, reducing the yield to <50%.

Solvent Selection

Comparative studies highlight DMF as superior to THF or dichloromethane for the homologation step. Polar aprotic solvents stabilize the enolate and facilitate oxalate incorporation.

Overall Yield and Efficiency

The three-step sequence from 2-methyl-3-nitrophenylacetic acid achieves a cumulative yield of 59% , significantly outperforming prior routes that suffered from low-yielding cyclization steps (8–29%).

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (300 MHz, CDCl3) :

δ 1.39 (t, 3H, J = 7.2 Hz, CH2CH3), 2.97 (t, 2H, J = 6.6 Hz, CH2), 3.65 (t, 2H, J = 6.6 Hz, OCH2), 4.37 (q, 2H, J = 7.2 Hz, OCH2CH3), 4.45–4.57 (m, 4H, benzyl CH2), 7.31–7.90 (m, 8H, aromatic). - 13C NMR (75 MHz, CDCl3) :

δ 14.3 (CH2CH3), 30.0, 34.1, 39.5 (CH2), 63.1 (OCH2CH3), 70.3, 73.3 (OCH2), 123.7–160.7 (aromatic and carbonyl carbons).

Chromatographic Purity

Applications and Derivatives

Role in Pharmaceutical Synthesis

The compound serves as a precursor to 4-(2-hydroxyethyl)indolin-2-one , a key intermediate for ropinirole (Parkinson’s disease therapy) and protein kinase inhibitors. Subsequent steps involve hydrogenolysis of the benzyl group and cyclization.

Scalability and Industrial Relevance

The protocol’s scalability is demonstrated by gram-scale syntheses (2.53 g of compound 18). Minimal chromatographic purification reduces production costs, making it industrially viable.

Aplicaciones Científicas De Investigación

Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural complexity. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

<sup>*</sup> Molecular formula inferred as ~C₂₁H₂₂N₂O₆ (benzyloxyethyl adds C₇H₇O vs. dipropylamino’s C₆H₁₄N). <sup>†</sup> Estimated based on substituent contributions.

Key Observations:

- Substituent Effects: The benzyloxyethyl group in the target compound introduces greater steric hindrance and aromaticity compared to the dipropylaminoethyl group in its analog . This may reduce solubility in polar solvents but enhance lipid membrane permeability.

- Electronic Properties : The nitro group at the 6-position (common to all analogs) is strongly electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution or reduction .

- Heterocyclic vs.

Comparison with Analog Syntheses:

- Dipropylamino Analogue (CAS 91374-24-2): Likely involves alkylation of a nitro-substituted phenyl precursor with a dipropylaminoethyl group, followed by α-ketoester formation. Yields for similar compounds (e.g., pyridine derivatives) range from 45% to 72%, influenced by substituent steric effects .

- Pyridine-Based Analogs : Synthesized via t-BuOK-mediated condensation of diethyl oxalate with nitropyridines. Lower yields (45–50%) for chloro-nitro derivatives suggest sensitivity to substituent electronics .

Physicochemical and Functional Properties

- Lipophilicity: The benzyloxy group in the target compound increases logP compared to the dipropylamino analog (predicted logP ~3.5 vs. ~2.8 for C₁₉H₂₈N₂O₅) .

- Stability : α-Ketoesters are prone to hydrolysis under acidic/basic conditions. The benzyloxy group may offer steric protection, enhancing stability relative to smaller substituents .

- Biological Relevance: Nitroaromatic compounds are often explored for antimicrobial or antiparasitic activity. The benzyloxy group’s lipophilicity could improve blood-brain barrier penetration, whereas dipropylamino analogs may exhibit cationic binding preferences .

Actividad Biológica

Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₉H₂₃N₃O₅

- Molecular Weight : 365.40 g/mol

- IUPAC Name : Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate

The presence of the benzyloxy group and the nitrophenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Synthesis

The synthesis of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Nitro Group : Introduction of the nitro group onto the phenyl ring.

- Alkylation : Alkylation of the phenolic compound with benzyloxyethyl derivatives.

- Esterification : Formation of the ester functional group through reaction with ethyl acetoacetate.

Antimicrobial Activity

Research indicates that compounds structurally similar to Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives demonstrate activity against a range of bacteria including:

- Gram-positive Bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative Bacteria : Escherichia coli, Pseudomonas aeruginosa

In a comparative study, compounds with similar structures were screened for antibacterial activity, revealing that several exhibited effective inhibition against these pathogens .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Antioxidant Activity

Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antibacterial Screening : A systematic evaluation of various derivatives indicated that modifications at the nitro and benzyloxy positions significantly influence antimicrobial efficacy.

- Mechanism of Action : Research suggests that the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, although detailed mechanisms remain to be elucidated.

- Potential in Drug Development : The compound's structural features make it a promising scaffold for developing new antibiotics or adjunct therapies in combination with existing treatments.

Q & A

Q. Key Factors :

- Nitro Group Stability : Avoid reducing conditions prematurely, as the nitro group may convert to an amine, altering reactivity .

- Benzyl Protection : Ensure complete deprotection (if required) using catalytic hydrogenation (Pd/C, H₂) without disturbing the ester .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : Exact mass (calculated for C₁₉H₂₀NO₇): 384.1292. Isotopic patterns confirm the nitro group .

Advanced: How can computational chemistry aid in predicting the reactivity of the nitro group in this compound under different reaction conditions?

Q. Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to identify electron-deficient regions. The nitro group’s LUMO (lowest unoccupied molecular orbital) indicates susceptibility to nucleophilic attack at the ortho position .

- Reactivity Simulations : Use software like Gaussian or ORCA to model reduction pathways (e.g., nitro to amine). Solvent effects (e.g., DMF vs. EtOH) can be incorporated via PCM (Polarizable Continuum Model) to predict kinetic barriers .

Case Study : Computational studies reveal that steric hindrance from the benzyloxyethyl group slows electrophilic substitution at the para position, favoring ortho reactivity .

Advanced: What strategies mitigate competing side reactions when modifying the benzyloxyethyl substituent?

Q. Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups as alternatives to benzyl for hydroxyl protection if subsequent reactions involve nucleophilic agents .

- Temperature Control : Maintain reactions below 40°C to prevent Fries rearrangement or ester hydrolysis .

- Catalytic Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for selective deprotection without reducing the nitro group .

Example : In a 2022 study, switching from benzyl to TBS protection reduced byproduct formation from 15% to <5% during Suzuki coupling .

Basic: What are the common impurities or byproducts observed during synthesis, and how are they identified and quantified?

Q. Methodological Answer :

- Common Impurities :

- Ortho-Nitro Isomers : Arise from incomplete regiocontrol during nitration. Detectable via HPLC retention time shifts (C18 column, acetonitrile/water gradient) .

- Ester Hydrolysis Products : Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-hydroxypropanoate forms under acidic conditions. Identified by LC-MS (m/z 366.12) .

- Quantification : Use calibrated UV-Vis at λ = 270 nm (nitro group absorbance) with a detection limit of 0.1% .

Advanced: How does the ortho-nitro substitution influence the electronic properties and stability of the compound compared to para-substituted analogs?

Q. Methodological Answer :

- Electronic Effects : Ortho-nitro groups induce stronger electron-withdrawing effects, lowering the HOMO energy (-8.7 eV vs. -8.3 eV for para) and increasing oxidative stability .

- Thermal Stability : Differential scanning calorimetry (DSC) shows ortho-nitro derivatives decompose at 220°C, while para analogs degrade at 195°C due to resonance destabilization .

Application : Ortho-substituted derivatives exhibit higher reactivity in Diels-Alder reactions, making them preferable for synthesizing polycyclic intermediates .

Basic: What are the optimal conditions for the esterification step in the synthesis of this compound?

Q. Methodological Answer :

- Acid-Catalyzed Esterification : Use H₂SO₄ (2 mol%) in ethanol under reflux (78°C) for 12 hours. Monitor conversion via FTIR for carbonyl ester formation .

- Microwave-Assisted Method : Reduce reaction time to 2 hours at 100°C with 5 mol% p-toluenesulfonic acid (PTSA). Yields improve from 75% to 92% .

Note : Avoid aqueous workup until reaction completion to prevent hydrolysis.

Advanced: What are the challenges in achieving regioselective functionalization of the phenyl ring in this compound, and how can they be addressed?

Q. Methodological Answer :

- Challenges : Steric hindrance from the benzyloxyethyl group directs electrophiles to the less-reactive meta position. Competing nitro group reduction under catalytic hydrogenation complicates selectivity .

- Solutions :

Basic: How is the purity of the compound assessed, and what chromatographic methods are recommended?

Q. Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (40:60 to 90:10 over 20 min). Retention time: ~12.3 min .

- TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (3:7). Rf = 0.45 under UV 254 nm .

Validation : Spike samples with known impurities (e.g., hydrolyzed ester) to confirm resolution .

Advanced: What mechanistic insights explain the compound's behavior in nucleophilic acyl substitution reactions?

Q. Methodological Answer :

- Kinetic Studies : The electron-withdrawing nitro group accelerates acyl substitution by polarizing the carbonyl. Pseudo-first-order kinetics show a rate constant (k) of 0.45 min⁻¹ in ethanolamine reactions .

- Steric Effects : The benzyloxyethyl chain hinders nucleophile approach, favoring SN2 mechanisms over SN1. Isotope labeling (¹⁸O) confirms retention of configuration at the carbonyl carbon .

Computational Support : Transition state modeling (B3LYP/6-31G*) reveals a 15 kcal/mol barrier for hydroxide attack, consistent with experimental activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.